Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-10(2,3)16-9(15)14-6-4-5-7-8(14)11(7,12)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWQLYOAWXSNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704724-76-4 | |
| Record name | tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the fluorine atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis.
Scientific Research Applications
Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate, highlighting key differences in substituents, bicyclo systems, and physicochemical properties:
Key Observations:
Substituent Effects: Fluorine atoms in the target compound enhance lipophilicity and metabolic stability compared to polar groups like hydroxyl or amino . Azidomethyl and aminomethyl substituents enable further functionalization (e.g., click chemistry or peptide coupling) .
Bicyclo System Variations: The [4.1.0] system provides a balance of rigidity and synthetic accessibility.
Pharmacokinetic Implications: Amino-substituted analogs (e.g., CAS 2256715-14-5) are more water-soluble but may exhibit reduced blood-brain barrier penetration compared to fluorinated derivatives . The tert-butyl carbamate group universally serves as a protective moiety, enhancing stability during synthesis .
Biological Activity
Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms, which can significantly influence its biological activity by enhancing metabolic stability and bioavailability. The molecular formula for this compound is with a molecular weight of approximately 233.26 g/mol .
Synthesis Methods
The synthesis typically involves the reaction of difluorocyclopropane derivatives with suitable azabicyclic precursors under controlled conditions. Common solvents include dichloromethane, and the use of bases is often required to facilitate the reaction .
The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The fluorine atoms enhance binding affinity and selectivity for molecular targets, which is crucial in drug design .
Potential Applications:
- Medicinal Chemistry: The compound is being investigated for its potential to modulate enzyme activity and receptor interactions, making it a candidate for drug development targeting various diseases.
- Inhibitory Activity: Studies indicate that fluorinated compounds can exhibit improved inhibitory activity against enzymes such as β-secretase (related to Alzheimer's disease) and MMP-2 (associated with cancer) .
Case Studies
- Fluorinated Piperidine Derivatives: In studies involving fluorinated piperidines, including derivatives of the bicyclic structure similar to tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane, researchers found that the introduction of fluorine significantly improved pharmacokinetic properties and reduced potential cardiac toxicity .
- Enzyme Inhibition Assays: A screening library containing various fluorinated compounds was tested against proteolytic enzymes, revealing that certain derivatives showed over 50% inhibition at specific concentrations, indicating promising biological activity .
Comparative Analysis
The biological properties of tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane can be compared to other similar compounds:
| Compound Name | Fluorination | Biological Activity | Application |
|---|---|---|---|
| This compound | Yes | Potential enzyme inhibitor | Drug development |
| Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate | No | Moderate activity | Drug development |
| Tert-butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane | No | Limited activity | Specialty chemicals |
Q & A
Basic: What are the standard protocols for synthesizing tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate?
The synthesis typically involves a multi-step route starting with bicyclic precursors. Key steps include:
- Fluorination : Introduction of fluorine atoms via electrophilic fluorination agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) to ensure regioselectivity .
- Cyclopropane ring formation : Ring-closing metathesis or [2+1] cycloaddition to construct the bicyclo[4.1.0] framework .
- Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the nitrogen, often employing Boc anhydride in dichloromethane with a base like triethylamine .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization, with yields typically ranging from 40–65% .
Basic: How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : NMR confirms fluorine positions (δ -120 to -150 ppm for CF), while and NMR resolve bicyclic and Boc group signals .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry. For example, the bicyclo[4.1.0] system shows a strained cyclopropane ring with bond angles ~60° .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] = 245.12) .
Basic: What are its primary applications in medicinal chemistry?
This compound serves as:
- Bioactive scaffold : The fluorinated bicyclic core enhances metabolic stability and membrane permeability, making it suitable for protease inhibitors or GPCR-targeted drugs .
- Intermediate : Used to synthesize analogs via azide-alkyne cycloadditions or amide couplings for structure-activity relationship (SAR) studies .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance fluorination efficiency, while dichloromethane minimizes side reactions during Boc protection .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclopropanation rates. For example, 5 mol% Pd/C at 60°C reduces reaction time by 30% .
- Temperature control : Lower temperatures (-10°C) during fluorination reduce decomposition, increasing yields to ~70% .
Advanced: What methods are effective for resolving enantiomers of this compound?
Enantiomeric separation strategies:
- Chiral HPLC : Use of Chiralpak® AD-H columns with hexane/isopropanol (90:10) resolves enantiomers (e.g., ) .
- Crystallization : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid isolates >99% enantiopure product .
- Kinetic resolution : Lipase-catalyzed hydrolysis of ester intermediates selectively modifies one enantiomer .
Advanced: How can stability under varying storage and reaction conditions be analyzed?
Stability profiling involves:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (T >150°C) .
- Accelerated degradation studies : Exposure to 40°C/75% RH for 4 weeks monitors hydrolytic stability via HPLC purity checks .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .
Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be addressed?
Discrepancies arise from:
- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to identify equilibrating structures .
- Impurity interference : LC-MS or 2D NMR (HSQC, HMBC) identifies minor contaminants distorting signals .
- Crystallographic disorder : SHELXL refinement with PART instructions models disordered atoms in X-ray data .
Advanced: What computational approaches predict the compound’s reactivity and interactions?
- DFT calculations : B3LYP/6-31G(d) models assess fluorine’s electronic effects on ring strain and nucleophilic sites .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., kinases), guiding SAR for potency improvements .
- MD simulations : GROMACS evaluates solvation dynamics and conformational stability in aqueous vs. lipid environments .
Advanced: How to design SAR studies for derivatives of this compound?
Methodology includes:
- Substituent variation : Synthesize analogs with modified Boc groups (e.g., Fmoc, Cbz) or fluorination patterns to assess steric/electronic effects .
- Biological assays : Test inhibition constants () against target enzymes (e.g., thrombin) using fluorogenic substrates .
- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models prioritize candidates .
Advanced: What strategies mitigate impurities during scale-up synthesis?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, minimizing byproduct formation .
- Crystallization optimization : Seeding with pure product crystals enhances purity (>98%) during large-scale recrystallization .
- Quality control : Multi-dimensional LC-MS (RP-HPLC + ion trap) detects trace impurities (<0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
